N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a benzo[d]thiazole-6-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.
Alkyne Formation: The but-2-yn-1-yl linker is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Thiazole Ring Formation: The benzo[d]thiazole ring is typically synthesized via a cyclization reaction involving ortho-aminothiophenol and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the benzo[d]thiazole-6-carboxamide through the but-2-yn-1-yl linker using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the alkyne linker, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include benzoquinone derivatives.
Reduction: Products include alkenes or alkanes.
Substitution: Products include substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide has potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical assays.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may be investigated for its anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide
- N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
Compared to similar compounds, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of functional groups. This unique structure may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-19(13-3-5-15-18(9-13)26-11-21-15)20-7-1-2-8-23-14-4-6-16-17(10-14)25-12-24-16/h3-6,9-11H,7-8,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIBVQWJVUPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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